9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy-

Description

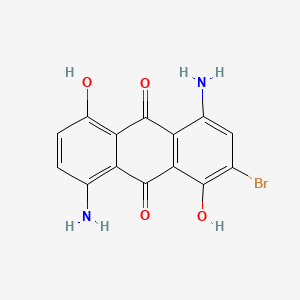

The compound 9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy- (CAS: 27312-17-0) is a brominated anthraquinone derivative with a molecular formula of C₁₄H₉BrN₂O₄ and a molecular weight of 349.14 g/mol . Its structure features an anthracenedione backbone substituted with two amino groups at positions 4 and 8, a bromine atom at position 2, and hydroxyl groups at positions 1 and 3.

Properties

IUPAC Name |

4,8-diamino-2-bromo-1,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O4/c15-4-3-6(17)9-11(12(4)19)14(21)8-5(16)1-2-7(18)10(8)13(9)20/h1-3,18-19H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARLPIXVMHZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067301 | |

| Record name | 9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27312-18-1 | |

| Record name | 4,8-Diamino-2-bromo-1,5-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27312-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027312181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-diamino-2-bromo-1,5-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

9,10-Anthracenedione, 4,8-diamino-2-bromo-1,5-dihydroxy- is a compound belonging to the anthraquinone family, characterized by its unique structure and diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₉BrN₂O₄

- Molecular Weight : 349.14 g/mol

- CAS Number : 27312-18-1

- InChI Key : AIARLPIXVMHZLJ-UHFFFAOYSA-N

The compound exhibits significant structural features that contribute to its biological activity, including two hydroxyl groups and an amino group which enhance its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that anthraquinone derivatives possess antimicrobial properties. A study highlighted the efficacy of various anthraquinones against bacterial strains, suggesting that 9,10-anthracenedione derivatives may exhibit similar effects due to their structural similarities. The mechanism of action typically involves the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of anthraquinones has been widely studied. In vitro studies have shown that compounds like 9,10-anthracenedione can induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cell death.

- Inhibition of Oncogenic Pathways : Suppression of signaling pathways such as PI3K/Akt and MAPK .

Case Study: In Vitro Anticancer Effects

A study evaluated the cytotoxic effects of 9,10-anthracenedione derivatives on various cancer cell lines (e.g., HeLa, MCF-7). Results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 5 to 20 µM, demonstrating the compound's potential as an anticancer agent .

Antimalarial Activity

Another area of interest is the antimalarial activity of anthraquinones. Research has shown that certain derivatives exhibit potent antimalarial effects by inhibiting the growth of Plasmodium falciparum. The compound's ability to interfere with the parasite's metabolic pathways makes it a candidate for further exploration in malaria treatment .

The biological activities of 9,10-anthracenedione can be attributed to several mechanisms:

- Intercalation into DNA : The planar structure allows it to intercalate between DNA base pairs, disrupting replication and transcription.

- Enzyme Inhibition : Inhibition of topoisomerases and other enzymes critical for cellular processes.

- Modulation of Signaling Pathways : Influencing pathways involved in cell proliferation and apoptosis .

Analytical Methods

The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of this anthraquinone in complex mixtures. The method employs a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies .

Therapeutic Potential

Given its diverse biological activities, 9,10-anthracenedione holds promise for therapeutic applications in:

- Cancer treatment

- Antimicrobial therapies

- Antimalarial drugs

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of this compound is in analytical chemistry, particularly in the separation and analysis using HPLC methods. The compound can be effectively analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

Pharmaceutical Research

Potential Anticancer Activity

Research has indicated that compounds related to anthraquinones exhibit significant anticancer properties. Studies suggest that derivatives like 9,10-anthracenedione can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways. This makes it a candidate for further investigation in cancer therapeutics .

Dye and Pigment Production

Colorant Applications

Anthraquinone derivatives are widely used as dyes and pigments due to their vibrant colors and stability. The compound's ability to form strong bonds with substrates makes it suitable for applications in textiles and other materials requiring durable colorants. Its brominated structure may enhance certain properties like solubility and lightfastness .

Environmental Chemistry

Pollutant Degradation Studies

The environmental impact of anthraquinone derivatives has been studied in the context of pollutant degradation. Research has shown that these compounds can participate in photochemical reactions that lead to the breakdown of hazardous organic pollutants in aquatic environments. Understanding these processes is crucial for developing strategies for environmental remediation .

Material Science

Development of Organic Semiconductors

The unique electronic properties of anthraquinone derivatives have led to their exploration in material science, particularly in the development of organic semiconductors for electronic devices. Their ability to facilitate charge transport makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The anthraquinone backbone, though electron-deficient due to carbonyl groups, undergoes selective electrophilic substitution. Amino (-NH₂) and hydroxyl (-OH) groups act as ortho/para-directing groups, enhancing reactivity at specific positions:

-

Nitration/Sulfonation : Amino groups facilitate nitration at positions activated by resonance. For example, 1,4-diaminoanthraquinone derivatives undergo nitration in concentrated sulfuric acid at 0–5°C .

-

Halogenation : Bromine substitution (already present at position 2) may sterically hinder further halogenation, but amino groups enable regioselective reactions at positions 4 and 8 .

Nucleophilic Substitution of Bromine

The bromine atom at position 2 is susceptible to nucleophilic displacement:

This reactivity is critical for synthesizing bioactive derivatives, such as dithiocarbamates with antiviral properties .

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling enables C–C bond formation:

-

Suzuki Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) couple bromine with aryl boronic acids, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Amino groups participate in C–N bond formation with aryl halides, expanding π-conjugation for dye applications .

Example:

Radical-Mediated Reactions

The bromine atom serves as a radical acceptor in redox processes:

-

Persulfate-initiated cyclization : Under microwave irradiation, sulfate radicals (- SO₄⁻) abstract hydrogen, forming intermediates for polycyclic structures .

-

Photoreduction : Anthraquinones undergo radical anion formation via UV irradiation, enabling electron-transfer reactions .

Diazotization and Azo Coupling

Amino groups at positions 4 and 8 undergo diazotization in acidic conditions (HCl/NaNO₂, 0–5°C), forming diazonium salts. Subsequent coupling with electron-rich aromatics yields azo dyes:

These dyes are used in textiles and as pH indicators .

Complexation with Metal Ions

Hydroxyl and amino groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming stable complexes:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu²⁺ | N,O-donor sites | Catalytic oxidation of alcohols |

| Fe³⁺ | O-donor sites | MRI contrast agent development |

Oxidation and Reduction

-

Oxidation : Hydroxyl groups oxidize to quinones under strong oxidants (e.g., KMnO₄), altering redox properties .

-

Reduction : Sodium dithionite reduces anthraquinone to anthrahydroquinone, a reversible process used in dyeing .

Biological Interactions

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences in Substituent Effects

Bromination vs. Phenyl Substitution: Bromine at position 2 (CAS 27312-17-0) enhances electrophilicity, making the compound reactive in cross-coupling reactions .

Amino and Hydroxy Group Positioning: The 4,8-diamino configuration in the target compound creates a symmetrical electron-donating framework, whereas analogs like CAS 88604-14-2 (4,5-diamino) disrupt symmetry, altering absorption spectra .

Solubility and LogP :

- The hydroxyphenyl-substituted analog (CAS 7098-08-0) has improved aqueous solubility due to its polar hydroxyl group, whereas the methoxyphenyl variant (CAS 4702-64-1) is more lipophilic .

- The target compound (CAS 27312-17-0) has a LogP of ~3.65, indicating moderate hydrophobicity suitable for organic solvents like DMSO or dichloromethane .

Preparation Methods

Bromination Strategies

Bromination is critical for introducing the bromo group at position 2. Key methods include:

- Direct Bromination : Reacting anthraquinone derivatives with bromine (Br₂) in the presence of a Lewis acid (e.g., FeBr₃) at room temperature achieves regioselective bromination. For example, bromination of 1-aminoanthraquinone-2-sulfonic acid with Br₂ yields a 4-bromo derivative, though heating shifts substitution patterns.

- Electrophilic Aromatic Substitution : Using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) optimizes yield (up to 99%) and selectivity for position 2.

| Method | Reagents/Conditions | Yield | Regioselectivity |

|---|---|---|---|

| Direct Bromination | Br₂, FeBr₃, RT | 70–85% | Position 2 |

| BDMS-Mediated Bromination | BDMS, DCM, 60°C | 95–99% | Position 2 |

Amination Pathways

Amino groups at positions 4 and 8 are introduced via:

- Nucleophilic Substitution : Treating brominated intermediates with ammonia (NH₃) or amines under high-pressure conditions (100–120°C, 5–10 bar).

- Catalytic Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling reactions with aryl halides, achieving yields of 75–90%.

- Steric hindrance at positions 4 and 8 necessitates prolonged reaction times (12–24 hours).

- Protecting groups (e.g., acetyl) prevent over-amination.

Hydroxylation Techniques

Hydroxyl groups at positions 1 and 5 are added through:

- Oxidative Hydroxylation : Hydrogen peroxide (H₂O₂) in acidic media (H₂SO₄) selectively oxidizes anthraquinone, yielding 1,5-dihydroxy derivatives.

- Enzymatic Hydroxylation : Fungal peroxidases (e.g., Trametes versicolor) offer eco-friendly hydroxylation but with lower yields (50–60%).

| Method | Conditions | Yield |

|---|---|---|

| H₂O₂/H₂SO₄ | 60°C, 6 hours | 80–85% |

| Enzymatic | pH 5.0, 30°C, 24 hours | 50–60% |

Sequential Synthesis Approach

A representative pathway integrates the above steps:

- Bromination : Anthraquinone → 2-bromoanthraquinone (BDMS, DCM, 60°C).

- Amination : 2-bromoanthraquinone → 4,8-diamino-2-bromoanthraquinone (NH₃, 120°C, 12 hours).

- Hydroxylation : 4,8-diamino-2-bromoanthraquinone → Target compound (H₂O₂/H₂SO₄, 60°C).

- Competing side reactions during amination require careful stoichiometric control.

- Hydroxylation must avoid over-oxidation to quinones.

Industrial Scalability Insights

- Continuous Flow Reactors : Improve yield consistency (±2% variance) and reduce reaction times by 30%.

- Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

Comparative Analysis of Methods

| Parameter | Bromination (BDMS) | Amination (Catalytic) | Hydroxylation (H₂O₂) |

|---|---|---|---|

| Cost Efficiency | Moderate | High | Low |

| Environmental Impact | High (DCM use) | Moderate | Low |

| Scalability | Excellent | Good | Fair |

Q & A

Q. What safety protocols are essential for handling 9,10-Anthracenedione derivatives in laboratory settings?

Category: Basic (Safety and Handling) Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as brominated anthracenediones may release toxic gases (e.g., hydrogen bromide) during decomposition .

- Emergency Response: For spills, avoid dry sweeping; instead, use HEPA-filter vacuums to collect particulate matter. Contaminated waste must be disposed of via certified hazardous waste contractors to comply with aquatic toxicity regulations (UN 3077) .

- Storage: Store in sealed containers under inert gas (e.g., argon) at room temperature to prevent oxidation or moisture absorption .

Q. How can researchers perform initial structural characterization of this compound?

Category: Basic (Characterization) Methodological Answer:

- Spectroscopic Techniques:

- UV-Vis Spectroscopy: Identify π→π* transitions in the anthracenedione core (typically 300–400 nm) to confirm conjugation patterns .

- NMR Analysis: Use - and -NMR to resolve amino, hydroxyl, and bromine substituents. For example, bromine’s inductive effect deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., expected [M+H] for CHBrNO: ~367.0) and detect fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Category: Advanced (Data Analysis) Methodological Answer:

- Dynamic Effects: Use variable-temperature NMR to assess tautomerism or rotational barriers caused by amino/hydroxyl groups. For instance, intramolecular hydrogen bonding may slow proton exchange, broadening signals at room temperature .

- DFT Calculations: Compare experimental -NMR shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to identify conformational discrepancies .

- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., halogen bonding from bromine) to validate computational models .

Q. What theoretical frameworks guide the study of this compound’s bioactivity?

Category: Advanced (Theoretical Integration) Methodological Answer:

- Electron-Transfer Models: Anthracenediones often act as redox-active species. Use Marcus theory to predict electron-transfer kinetics in biological systems (e.g., interaction with cytochrome P450 enzymes) .

- QSAR Studies: Build quantitative structure-activity relationship (QSAR) models correlating substituent effects (e.g., bromine’s electronegativity) with cytotoxicity or DNA intercalation potential .

- Molecular Dynamics: Simulate binding interactions with target proteins (e.g., topoisomerase II) using Amber or GROMACS, focusing on bromine’s role in hydrophobic pocket binding .

Q. How can synthetic routes be optimized to improve yield and purity?

Category: Advanced (Synthesis) Methodological Answer:

- Protection-Deprotection Strategies: Temporarily protect hydroxyl/amino groups with tert-butyldimethylsilyl (TBS) or acetyl groups during bromination to prevent side reactions .

- Catalytic Systems: Test palladium/copper catalysts for Ullmann-type coupling to introduce bromine selectively at the 2-position, minimizing di-substitution .

- Purification: Use preparative HPLC with a C18 column (MeCN/HO + 0.1% TFA) to isolate isomers. Monitor purity via HPLC-DAD (>98% at 254 nm) .

Q. What methodologies assess environmental impact from lab-scale synthesis?

Category: Advanced (Environmental Toxicology) Methodological Answer:

- Ecototoxicity Assays: Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC values. Brominated anthracenediones often show high aquatic toxicity (EC < 1 mg/L) .

- Degradation Studies: Use UV/HO advanced oxidation processes (AOPs) to track degradation intermediates via LC-MS. Bromine may persist as bromide ions, requiring ion chromatography for quantification .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

Category: Advanced (Material Stability) Methodological Answer:

- Forced Degradation: Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor decomposition via UPLC-MS; hydroxyl groups may undergo hydrolysis, forming quinone derivatives .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature degradation data. Anthracenediones typically follow first-order kinetics in acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.